Triadimenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 120 mg/L at 20 °C

Synonyms

Canonical SMILES

Understanding Fungal Biology and Fungicide Development

- Mode of Action: Triadimenol disrupts fungal growth by inhibiting the enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By studying how triadimenol affects fungal growth and ergosterol production, researchers can gain insights into the fungal life cycle Source: Smolecule: . This knowledge helps develop strategies to combat fungal diseases in crops and other settings.

- Resistance Mechanisms: Fungi can develop resistance to triadimenol over time. Studying how this resistance emerges allows scientists to identify potential weaknesses in fungi and develop new fungicides with different modes of action, ensuring continued effectiveness in fungal control [National Institutes of Health (.gov ncbi.nlm.nih.gov])].

Environmental Research

- Fate and Transport: Since triadimenol is used extensively in agriculture, research investigates its behavior in the environment. This includes tracing its movement in soil and water to assess its persistence and potential impact on non-target organisms Source: Smolecule: . Understanding its fate and transport helps develop strategies to minimize environmental risks.

- Impact on Non-Target Organisms: Research also explores the potential effects of triadimenol on beneficial soil microbes and wildlife. This information is crucial for ensuring sustainable agricultural practices Source: Smolecule: .

Additional Research Areas:

Beyond its core applications, triadimenol has been used in other scientific studies, including:

- Plant Physiology: Research has investigated the potential hormonal effects of triadimenol on plant growth and development Source: Smolecule: .

- In Vitro Studies: Some studies have examined the potential anti-cancer properties of triadimenol against specific cancer cell lines. It is important to note that these are in-vitro studies and much more research is needed to determine if triadimenol has any potential therapeutic applications Source: Smolecule: .

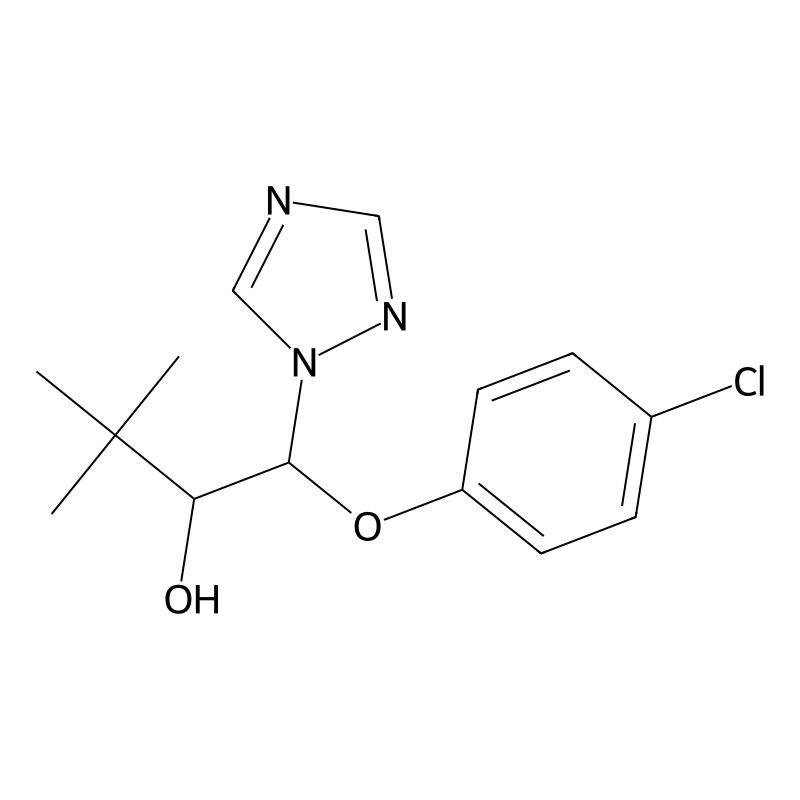

Triadimenol is chemically defined as (1RS,2RS;1RS,2SR)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. It exists as a mixture of diastereoisomers, with an approximate composition of 80% isomer A and 20% isomer B . The compound exhibits protective, curative, and eradicant actions against a variety of fungal pathogens, particularly rusts and powdery mildew .

As mentioned earlier, triadimenol acts by inhibiting the fungal enzyme sterol 14α-demethylase. This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, triadimenol disrupts ergosterol production and weakens the fungal cell wall. This ultimately leads to cell death and prevents the fungus from infecting the plant [].

The metabolism of triadimenol involves several key reactions:

- Oxidation: The initial metabolic step typically involves the reduction of the carbonyl group to form triadimenol from triadimefon. Subsequent oxidation leads to various metabolites including hydroxylated and carboxylic acid forms .

- Conjugation: Triadimenol undergoes conjugation with sulfate or glucuronic acid, resulting in several metabolites that can be further hydrolyzed .

- Degradation: Studies have shown that triadimenol can be degraded using oxidative processes such as the photo-Fenton reaction, which enhances its breakdown in aqueous solutions through the generation of hydroxyl radicals .

Triadimenol acts primarily as a fungicide by disrupting membrane function in fungi. Its selective mode of action allows it to be effective against specific fungal strains while minimizing harm to non-target organisms . Additionally, it has been identified as an endocrine-disrupting compound, raising concerns about its environmental impact and toxicity .

The synthesis of triadimenol generally starts from triadimefon through a series of chemical transformations:

- Reduction: The carbonyl group of triadimefon is reduced to form triadimenol.

- Oxidation Pathways: Further oxidation can lead to various metabolites depending on the specific conditions and reagents used .

Research indicates that triadimenol interacts with various biological systems:

- Enzyme Activity: It has been shown to bind with cytochrome P450 enzymes, affecting monooxygenase activity in vitro and in vivo. This interaction suggests potential implications for metabolic processes in exposed organisms .

- Toxicity Assessments: Toxicological studies have established acceptable daily intake levels based on observed no-adverse-effect levels in animal studies .

Triadimenol shares structural similarities with other triazole fungicides. Notable compounds include:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Triadimefon | High | Parent compound; serves as a precursor to triadimenol. |

| Tebuconazole | Moderate | Broader spectrum of activity; less endocrine disruption potential. |

| Propiconazole | Moderate | Different mechanism of action; often used in combination formulations. |

Triadimenol's unique diastereomeric composition and specific metabolic pathways set it apart from these similar compounds, influencing both its efficacy and toxicity profiles.

Triadimenol synthesis is primarily achieved through the selective reduction of triadimefon, a process that forms a compound possessing two chiral centers and existing as four distinct stereoisomers [1] [2]. The fundamental synthetic approach involves reducing the carbonyl group in triadimefon to produce the corresponding alcohol, creating the stereoisomeric mixture characteristic of triadimenol.

Aluminum Isopropoxide Reduction Method

The aluminum isopropoxide reduction represents one of the most established synthetic pathways for triadimenol production. This method involves dissolving aluminum isopropoxide in anhydrous isopropanol under controlled conditions [1]. The synthetic procedure begins with 6.2 grams of aluminum isopropoxide dissolved in 62.5 milliliters of anhydrous isopropanol, followed by the addition of 14.7 grams of triadimefon at 50 degrees Celsius [1]. The reaction mixture is heated to 84 degrees Celsius and maintained under reflux conditions for 2-3 hours, during which a mixed solvent of acetone and isopropanol is distilled out [1]. Temperature control is critical, with the system being raised from 55 degrees Celsius to 82 degrees Celsius before terminating heating and conducting solvent distillation under reduced pressure [1].

The acidification step follows, involving the addition of the residual liquid to 20 milliliters of 10 percent sulfuric acid and 20 milliliters of water under continuous stirring [1]. After 1.5 hours of stirring, a white solid precipitates, which is subsequently filtered and repeatedly washed with water before drying [1]. This method achieves a yield of 81 percent with the effective stereoisomer composition showing 65.8 percent of diastereomeric body A and 10.6 percent of body B, with a melting point range of 129-132 degrees Celsius and 76.4 percent purity [1].

Potassium Borohydride Reduction Protocol

An alternative synthetic route employs potassium borohydride as the reducing agent, offering different selectivity profiles and operational parameters [1]. The procedure commences with dissolving 32.9 grams of triadimefon in 150 milliliters of methanol, followed by the addition of 5.4 grams of potassium borohydride at 0-10 degrees Celsius [1]. The reaction proceeds at 5-10 degrees Celsius for 2 hours, then continues under stirring at room temperature for 12 hours [1]. After cooling to 10 degrees Celsius, 15 grams of concentrated hydrochloric acid is added in measured portions [1]. The mixture undergoes stirring at room temperature for 6 hours before the addition of 20 grams of sodium bicarbonate dissolved in 190 milliliters of water under intense stirring conditions [1]. The final product is obtained through filtration, providing an alternative synthetic pathway with distinct stereoisomeric distributions.

Catalytic Hydrogenation Approaches

Industrial-scale synthesis increasingly utilizes hydrogenation processes that convert triadimefon to triadimenol through hydrogen reduction in the presence of specialized catalysts [3]. These processes operate under controlled pressure conditions ranging from 0.05 to 5×10⁵ Pascals and temperatures between 80-160 degrees Celsius [4]. The reaction typically requires 2-6 hours under continuous stirring conditions with appropriate catalyst systems [4]. Following the reduction reaction, the mixture undergoes cooling to room temperature before acidification with acidic materials, followed by pH adjustment to neutral conditions using alkaline substances [5].

Stereoisomeric Control and Selectivity

The synthesis of triadimenol inherently produces multiple stereoisomers due to the presence of two asymmetric carbon atoms [6] [2]. The reduction process exhibits stereoselective characteristics, with preferential formation of specific diastereomers depending on the chosen synthetic methodology [7] [8]. Commercial triadimenol typically comprises approximately 80 percent isomer A and 20 percent isomer B, reflecting the inherent selectivity of industrial synthesis methods . However, environmental and biological transformation processes can alter these ratios significantly, with microbial reduction in soil systems producing different stereoisomeric profiles compared to chemical synthesis [10].

Catalytic Systems and Reaction Optimization

Aluminum-Based Catalyst Systems

Aluminum isopropoxide functions as both a catalyst and reducing agent in triadimenol synthesis, operating through the Meerwein-Ponndorf-Verley reduction mechanism [4] [5]. The catalytic system requires precise stoichiometric control, with optimal catalyst loading typically maintained at equimolar ratios relative to the triadimefon substrate [4]. Temperature optimization studies indicate that reaction rates increase significantly between 80-160 degrees Celsius, with 84 degrees Celsius representing an optimal balance between reaction efficiency and product selectivity [1].

The aluminum catalyst system demonstrates remarkable selectivity for carbonyl reduction while maintaining compatibility with the triazole functional group present in the substrate [4]. Reaction monitoring reveals that acetone elimination serves as a key indicator of reaction progress, with complete conversion typically achieved within 2-3 hours under optimal conditions [1]. The catalyst recovery and regeneration aspects involve neutralization procedures that facilitate both product isolation and potential catalyst reuse in industrial applications [4] [5].

Copper-Based Catalytic Systems

Alternative catalytic approaches employ copper dichromate systems that provide different selectivity profiles and operational characteristics [4]. A representative protocol utilizes 4 grams of copper dichromate with 1 gram of isopropanol as co-catalyst, operating under similar temperature and pressure conditions as aluminum-based systems [4]. The copper catalyst system exhibits enhanced activity for carbonyl reduction while offering potential advantages in terms of catalyst availability and cost considerations for large-scale production [4].

The reaction mechanism with copper catalysts involves coordination of the carbonyl group followed by hydride transfer, resulting in the formation of the desired alcohol product [4]. Process optimization with copper systems requires careful attention to reaction atmosphere control and moisture exclusion to prevent catalyst deactivation and maintain consistent product quality [4].

Reaction Parameter Optimization

Temperature control represents a critical factor in triadimenol synthesis optimization, with studies demonstrating significant variations in both reaction rate and stereoisomeric selectivity across different temperature ranges [4] [1]. Pressure optimization studies indicate that reduced pressure conditions during the final stages of synthesis facilitate solvent removal and improve product isolation efficiency [4] [1]. The optimal pressure range of 0.05-5×10⁵ Pascals provides sufficient driving force for the reduction reaction while maintaining acceptable reaction rates and selectivity [4].

Reaction time optimization balances conversion completeness with potential side reaction formation, with typical reaction times ranging from 2-6 hours depending on the specific catalytic system employed [4]. Solvent selection significantly influences both reaction kinetics and product stereoisomeric ratios, with isopropanol demonstrating superior performance in terms of both reaction rate and product selectivity [1].

Process Intensification Strategies

Industrial implementation of triadimenol synthesis benefits from process intensification approaches that enhance reaction efficiency and reduce production costs [4] [5]. Continuous stirring systems provide improved mass transfer characteristics and more uniform temperature distribution throughout the reaction mixture [4]. Advanced heat management systems enable precise temperature control and facilitate efficient energy utilization during both heating and cooling phases of the synthesis process [4] [5].

Integrated reaction-separation processes combine the reduction reaction with simultaneous product isolation steps, reducing overall process complexity and improving production efficiency [4] [5]. These approaches typically involve in-situ acidification and neutralization procedures that enable direct product precipitation without requiring extensive downstream processing [4] [5].

Industrial-Scale Purification Techniques

Column Chromatography Purification

Industrial-scale purification of triadimenol relies extensively on column chromatography techniques that provide efficient separation of stereoisomers and removal of synthesis impurities [4]. The standard procedure employs 200 grams of silica gel powder with dichloromethane as the mobile phase, providing effective separation based on polarity differences [4]. Column dimensions and packing procedures are optimized for large-scale operations, with careful attention to flow rate control and fraction collection procedures [4].

The chromatographic separation process typically achieves baseline resolution of major impurities while providing acceptable recovery yields for the desired product [4]. Mobile phase optimization studies demonstrate that dichloromethane provides superior separation efficiency compared to alternative solvents, particularly for the removal of unreacted starting materials and by-products formed during the reduction process [4].

Stereoisomer Separation Methodologies

Advanced purification techniques focus on the separation and analysis of triadimenol stereoisomers using specialized chromatographic systems [2] [11]. Chiral column chromatography employing cellulose-tris-(3,5-dimethylphenylcarbamate) stationary phases enables direct enantioseparation of triadimenol stereoisomers [2] [11]. The separation process utilizes specific mobile phase compositions optimized for stereoisomeric resolution, with method validation demonstrating excellent linearity over concentration ranges of 0.003-4 milligrams per liter [2] [11].

Ultra-performance convergence chromatography represents an advanced purification approach that utilizes supercritical carbon dioxide-methanol mobile phases for enhanced separation efficiency [12]. The method employs Acquity Trefoil AMY1 chiral columns operating at 40 degrees Celsius and 13.8 megapascals back pressure, achieving complete separation of four triadimenol stereoisomers within 3 minutes [12]. Recovery experiments conducted within the 0.05-1.0 milligram per kilogram range demonstrate recoveries of 81.0-107 percent with relative standard deviations of 2.3-7.6 percent [12].

Crystallization and Recrystallization Processes

Industrial purification extensively utilizes crystallization techniques that provide high-purity triadimenol suitable for commercial applications [13] [14] [15]. The crystallization process involves dissolving impure triadimenol in heated solvents followed by controlled cooling to induce crystal formation [14] [15]. Solvent selection criteria prioritize solvents that completely dissolve triadimenol at elevated temperatures while exhibiting reduced solubility at lower temperatures [14] [15].

Temperature control during crystallization significantly influences crystal quality and purity levels, with slow cooling procedures favoring the formation of larger, higher-purity crystals [15]. The typical crystallization protocol involves heating the solvent to boiling temperatures followed by gradual dissolution of the solid substrate [15]. Cooling procedures are carefully controlled to prevent rapid crystallization that could incorporate impurities into the crystal lattice [15].

Recrystallization procedures provide additional purification when higher purity levels are required for specific applications [13] [14]. The process can be repeated multiple times until desired purity specifications are achieved, with each cycle providing incremental improvements in product quality [14]. Industrial recrystallization systems incorporate automated temperature control and agitation systems that ensure consistent product quality across production batches [14] [15].

Quality Control and Analytical Specifications

Industrial-scale triadimenol production requires comprehensive quality control procedures that ensure compliance with international purity standards [16] [17] [18]. The Food and Agriculture Organization specifications establish precise content requirements with declared tolerances ranging from ±25 percent for concentrations up to 25 grams per kilogram to ±6 percent for concentrations above 100 grams per kilogram [16] [17]. These specifications apply to various formulation types including technical concentrates, wettable powders, and suspension concentrates [16] [17].

Analytical methods for quality control utilize high-performance liquid chromatography and mass spectrometry techniques that provide accurate quantification of active ingredient content and stereoisomeric ratios [16] [17]. The established methods demonstrate excellent precision with limits of detection ranging from 0.001-0.005 milligrams per kilogram and limits of quantification of 0.007-0.02 milligrams per kilogram depending on the sample matrix [2] [11].

Triadimenol functions as a potent inhibitor of cytochrome P450 fifty-one, the key enzyme responsible for sterol fourteen alpha demethylation in fungal ergosterol biosynthesis. The inhibition mechanism involves the formation of a characteristic type II difference spectrum, with spectral changes exhibiting a peak at four hundred twenty-three to four hundred twenty-nine nanometers and a trough at four hundred six to four hundred nine nanometers [1] [2]. This spectral signature indicates the coordination of the triazole ring nitrogen-four atom with the heme iron as the sixth ligand, displacing the water molecule and forming a low-spin cytochrome P450 fifty-one-azole complex [1] [3].

The binding dynamics of triadimenol to cytochrome P450 fifty-one demonstrate tight, reversible inhibition with a one-to-one stoichiometry. Saturation occurs at equimolar azole concentrations, indicating that each enzyme molecule binds a single inhibitor molecule [4] [5]. The geometric orientation of the triazole moiety relative to the ferrous heme iron is regulated by interactions between the nitrogen-one substituent and the heme environment, which influences the stability and duration of the inhibitory complex [1].

Triadimenol exhibits non-competitive inhibition kinetics, meaning that the inhibitor binds to the enzyme regardless of substrate presence [2]. The binding affinity varies significantly across fungal species, with dissociation constants ranging from sixty-eight nanomolar for Candida albicans cytochrome P450 fifty-one to three hundred fifty-nine nanomolar for human cytochrome P450 fifty-one, representing a five-point-three-fold selectivity for the fungal enzyme [5] [6]. This selectivity is attributed to structural differences in the enzyme active site, particularly the presence of specific amino acid residues that interact preferentially with the triazole ring system.

The inhibition process involves multiple molecular interactions beyond heme coordination. Hydrophobic interactions between the triazole substituents and amino acid residues in the enzyme binding pocket contribute significantly to binding affinity [7]. Key residues involved in these interactions include phenylalanine fifty-eight, tyrosine sixty-four, tyrosine one hundred eighteen, leucine one hundred twenty-one, tyrosine one hundred thirty-two, leucine three hundred seventy-six, serine three hundred seventy-eight, serine five hundred six, serine five hundred seven, and methionine five hundred eight [7].

| Parameter | Triadimenol Value | Reference |

|---|---|---|

| Binding stoichiometry | 1:1 (enzyme:inhibitor) | [4] [5] |

| Spectral peak | 423-429 nm | [1] [2] |

| Spectral trough | 406-409 nm | [1] [2] |

| Coordination site | Heme iron (6th ligand) | [1] [5] |

| Inhibition type | Non-competitive | [2] |

| Binding reversibility | Reversible | [1] |

Sterol Biosynthesis Disruption Pathways

The inhibition of cytochrome P450 fifty-one by triadimenol triggers a cascade of disruptions throughout the fungal sterol biosynthesis pathway. The primary consequence is the blockade of lanosterol fourteen alpha demethylation, which prevents the conversion of lanosterol to ergosterol, the essential sterol component of fungal cell membranes [1] [4] [5]. This enzymatic blockade results in the accumulation of fourteen alpha methylated sterol intermediates, including lanosterol, four comma fourteen dimethylzymosterol, and twenty-four methylenedihydrolanosterol, while simultaneously causing severe depletion of ergosterol [2] [8].

The disruption of normal sterol biosynthesis leads to profound alterations in fungal membrane composition and function. Ergosterol depletion reaches ninety-five to ninety-seven percent at minimum inhibitory concentrations, fundamentally altering membrane fluidity and integrity [9] [10]. The accumulated sterol intermediates cannot substitute for ergosterol in maintaining proper membrane structure, leading to increased membrane permeability and compromised barrier function [11] [3].

Secondary effects of sterol biosynthesis disruption extend beyond membrane alterations to affect multiple cellular processes. The accumulation of toxic sterol intermediates contributes to cellular toxicity, while the altered membrane composition disrupts essential cellular functions including transport processes, signal transduction, and enzyme activity [12] [9]. These cumulative effects result in growth inhibition and, at higher concentrations, cell death [13] [14].

The sterol biosynthesis disruption pathway exhibits species-specific variations in sensitivity and response patterns. Different fungal species demonstrate varying baseline ergosterol levels and distinct sterol intermediate profiles, contributing to the wide range of minimum inhibitory concentrations observed across species [3] [15]. Some species exhibit primarily fungistatic responses, while others demonstrate fungicidal effects, reflecting differences in cellular tolerance to sterol biosynthesis disruption [16].

The pathway disruption also involves compensatory mechanisms that some fungi employ to maintain cellular viability. These include upregulation of alternative sterol biosynthesis pathways, modification of membrane composition through other lipid classes, and activation of stress response systems [17]. However, these compensatory mechanisms are generally insufficient to overcome the fundamental disruption caused by cytochrome P450 fifty-one inhibition at therapeutic concentrations.

| Pathway Component | Normal Function | Triadimenol Effect | Cellular Consequence |

|---|---|---|---|

| Lanosterol 14α-demethylation | Sterol intermediate processing | Complete blockade | Pathway interruption |

| Ergosterol synthesis | Membrane sterol production | 95-97% reduction | Membrane dysfunction |

| Sterol intermediate levels | Transient intermediates | Toxic accumulation | Cellular toxicity |

| Membrane integrity | Barrier function | Compromised permeability | Loss of cellular control |

Comparative Inhibition Potency Across Fungal Species

The inhibition potency of triadimenol demonstrates remarkable variation across different fungal species, reflecting evolutionary divergence in cytochrome P450 fifty-one structure and function. Candida albicans cytochrome P450 fifty-one exhibits an inhibitory concentration fifty value of one-point-three micromolar, representing a moderate sensitivity profile [5]. In contrast, Mycosphaerella graminicola cytochrome P450 fifty-one shows significantly higher sensitivity with a dissociation constant of two hundred ninety-nine nanomolar, indicating four-fold greater selectivity for this fungal enzyme compared to Candida albicans [6].

Ustilago maydis cytochrome P450 fifty-one demonstrates high-affinity binding with tight inhibition occurring at approximately equimolar concentrations, suggesting particularly strong interactions between triadimenol and this enzyme variant [4]. The plant pathogen Uncinula necator exhibits dramatic differences in sensitivity between naive and resistant populations, with unexposed isolates showing median effective dose fifty values of one-point-nine micrograms per milliliter, while selected resistant populations demonstrate thirty-fold increased sensitivity at zero-point-zero-six micrograms per milliliter [14].

Agricultural pathogens display a broad spectrum of sensitivity patterns. Drechslera tritici-repentis exhibits relatively low sensitivity with inhibitory concentration fifty values of thirty-six-point-six milligrams per liter, representing one of the highest resistance levels observed among tested species [13]. This wide variation in sensitivity reflects differences in enzyme structure, particularly in the substrate binding pocket and azole interaction domains.

Cross-species comparative analysis reveals that triadimenol selectivity for fungal cytochrome P450 fifty-one over human cytochrome P450 fifty-one ranges from three-fold to nine-fold, with the human enzyme demonstrating inhibitory concentration fifty values of thirty micromolar [5] [6]. Plant cytochrome P450 fifty-one from Sorghum bicolor shows intermediate sensitivity, with approximately three-fold lower sensitivity compared to fungal enzymes, indicating moderate selectivity for fungal targets [18].

The inhibition potency patterns also reflect resistance mechanisms that have evolved in different fungal lineages. Some species exhibit intrinsic resistance through structural modifications in the cytochrome P450 fifty-one active site, while others develop acquired resistance through mutations in key binding residues [17] [19]. The emergence of resistance mutations, particularly in clinical and agricultural isolates, has led to altered sensitivity profiles that can reduce triadimenol efficacy by several orders of magnitude.

| Fungal Species | IC50/EC50 Value | Selectivity vs Human | Resistance Pattern |

|---|---|---|---|

| Candida albicans | 1.3 μM | 23-fold | Moderate sensitivity |

| Mycosphaerella graminicola | 299 nM | 100-fold | High sensitivity |

| Ustilago maydis | ~1 μM | 30-fold | High affinity binding |

| Uncinula necator (susceptible) | 1.9 μg/mL | Variable | Baseline sensitivity |

| Drechslera tritici-repentis | 36.6 mg/L | Low | Intrinsic resistance |

| Human CYP51 | 30 μM | Baseline | Non-target |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 2.90

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360: May damage fertility or the unborn child [Danger Reproductive toxicity];

H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Triazole fungicide pesticides, in general, are believed to exhibit their fungicidal activity through an inhibition of ergosterol biosynthesis, leading to an inhibition of cell wall precursors. /Researchers/ evaluated the potential for 14 triazole fungicides and structurally related compounds ... /Research/ showed that of the chemicals tested, only triadimefon and triadimenol were able to induce hyperactivity /in the CNS/; none of the other triazoles or related compounds tested produced this effect. The author hypothesized that the ether oxygen component of the triadimenol and triadimefon molecules appears to be an important structural requirement for induction of hyperactivity in rats. As such, at this time, although the fungicidal activity of triadimefon and triadimenol may be through the inhibition of sterol synthesis, the primary mode of toxicity in mammals appears to be neurotoxicity mediated through an indirect monoaminergic mechanism that appears to be specific to triadimefon and triadimenol only./Triazole fungicides/

The mode of toxic action for triadimenol involves blocking the re-uptake of dopamine. These pesticides act as indirect dopamine agonists by binding to the dopamine transporter and increasing levels of synaptic dopamine.

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Single oral doses of 25 mg/kg /triadimenol/ were administered to rats. Label was fairly readily excreted (over 70% in a week). In males, label was distributed 30% in urine and 53% in feces: in females distribution was 40% and 35%, respectively. No activity was found in expired gases. The major identified band in urine and in feces was KWG 0519 acid (formed by oxidation of the isobutyl moiety of triadimenol]. KWG 0519 (two isomers are present) was more abundant in plasma and in liver than the original Bayleton. Prevalence of KWG 0519 isomers was particularly apparent in males.

Metabolism Metabolites

Triadimefon, triadimenol, and other triazole fungicides are metabolized in animals and plants to form compounds containing the triazole moiety, including 1,2,4-triazole (free triazole), triazole alanine, and triazole acetic acid, which are also considered in this decision ...

... A lactating goat received [phenyl-(14)C]triadimefon at 86.4 ppm for three consecutive days in feed. Triadimefon was detected at low levels in milk and fat (<5% TRR) but was not detected in kidney, liver, or muscle. The major residue identified was KWG 1342 glucuronide (6-47% TRR). Triadimenol and its conjugates comprised a major portion of the residue in tissues and milk (totals of 9-42% TRR). The remainder of the radioactivity was identified as KWG 1323 glucuronide (19-22% TRR) and KWG 1342 (1-6% TRR) and its sulfate (1-15% TRR in tissues, 43% TRR in milk). /Triadimefon/

... 16 laying hens received [phenyl-(14)C]triadimefon at 28.7 ppm for three consecutive days in feed. Triadimefon was identified in fat and eggs (4-17% TRR) but was not detected in liver or muscle. Triadimenol and its related compounds were the major metabolites identified (totals of 41-49% TRR). The remainder of the radioactivity was identified as KWG 1342 and its related compounds (totals of 10-36% TRR), p-chlorophenol (liver and fat only at 2- 4% TRR), chlorophenoxytriazolyl acetic acid (muscle only at 3% TRR), and KWG 1323 (eggs and fat only at 3-5% TRR). /Triadimefon/

Wikipedia

Use Classification

Fungicides, Transformation products

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation BE 814831; W. Kramer et al., US 3952002 (1974,1976 both to Bayer AG).

General Manufacturing Information

Commercial product is mixture of 2 diastereoisomers.

Interactions

... Rats exposed to 48 mg/kg triadimenol elicited an excitatory effect. A comparison with caffeine (doses of 2.5 and 10 mg/kg) showed that the effect of 2.5 mg/kg caffeine corresponded approximately to that of 12 to 15 mg/kg KWG 0519, in the amphetamine potentiation test 2.5 mg/kg caffeine elicited a similar response as 4 mg/kg KWG 0519, while in the antagonism of ptosis 10 mg/kg caffeine and 12 mg/kg KWG 0519 were comparable. The noeffect dose was 1 mg/kg for caffeine. The findings of this study point to a potential for stimulation of Central Nervous System (CNS).

Dates

2: Yao Z, Li X, Miao Y, Lin M, Xu M, Wang Q, Zhang H. Simultaneous enantioselective determination of triadimefon and its metabolite triadimenol in edible vegetable oil by gel permeation chromatography and ultraperformance convergence chromatography/tandem mass spectrometry. Anal Bioanal Chem. 2015 Nov;407(29):8849-59. doi: 10.1007/s00216-015-9046-y. Epub 2015 Sep 28. PubMed PMID: 26416018.

3: Wang Y, Yu D, Xu P, Guo B, Zhang Y, Li J, Wang H. Stereoselective metabolism, distribution, and bioaccumulation brof triadimefon and triadimenol in lizards. Ecotoxicol Environ Saf. 2014 Sep;107:276-83. doi: 10.1016/j.ecoenv.2014.06.021. Epub 2014 Jul 8. PubMed PMID: 25011125.

4: Li W, Zhao L, Zhang H, Chen X, Chen S, Zhu Z, Hong Z, Chai Y. Enantioseparation of new triadimenol antifungal active compounds by electrokinetic chromatography and molecular modeling study of chiral recognition mechanisms. Electrophoresis. 2014 Oct;35(19):2855-62. doi: 10.1002/elps.201300607. Epub 2014 Mar 26. PubMed PMID: 24615979.

5: Li Y, Dong F, Liu X, Xu J, Han Y, Zheng Y. Chiral fungicide triadimefon and triadimenol: Stereoselective transformation in greenhouse crops and soil, and toxicity to Daphnia magna. J Hazard Mater. 2014 Jan 30;265:115-23. doi: 10.1016/j.jhazmat.2013.11.055. Epub 2013 Dec 1. PubMed PMID: 24342051.

6: Liang H, Li L, Qiu J, Li W, Yang S, Zhou Z, Qiu L. Stereoselective transformation of triadimefon to metabolite triadimenol in wheat and soil under field conditions. J Hazard Mater. 2013 Sep 15;260:929-36. doi: 10.1016/j.jhazmat.2013.06.046. Epub 2013 Jun 27. PubMed PMID: 23876258.

7: Li Z, Li Q, Zhao J, Wang W. Stereoselective degradation and microbial epimerization of triadimenol in soils. Chirality. 2013 Jun;25(6):355-60. doi: 10.1002/chir.22175. Epub 2013 May 9. PubMed PMID: 23661341.

8: Zhang Y, Zhang G, Fu P, Ma Y, Zhou J. Study on the interaction of triadimenol with calf thymus DNA by multispectroscopic methods and molecular modeling. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Oct;96:1012-9. doi: 10.1016/j.saa.2012.08.002. Epub 2012 Aug 16. PubMed PMID: 22944149.

9: Li W, Tan G, Zhao L, Chen X, Zhang X, Zhu Z, Chai Y. Computer-aided molecular modeling study of enantioseparation of iodiconazole and structurally related triadimenol analogues by capillary electrophoresis: chiral recognition mechanism and mathematical model for predicting chiral separation. Anal Chim Acta. 2012 Mar 9;718:138-47. doi: 10.1016/j.aca.2012.01.007. Epub 2012 Jan 12. PubMed PMID: 22305909.

10: Liang H, Qiu J, Li L, Li W, Zhou Z, Liu F, Qiu L. Stereoselective separation and determination of triadimefon and triadimenol in wheat, straw, and soil by liquid chromatography-tandem mass spectrometry. J Sep Sci. 2012 Jan;35(1):166-73. doi: 10.1002/jssc.201100365. Epub 2011 Nov 21. PubMed PMID: 22102610.

11: Crowell SR, Henderson WM, Kenneke JF, Fisher JW. Development and application of a physiologically based pharmacokinetic model for triadimefon and its metabolite triadimenol in rats and humans. Toxicol Lett. 2011 Aug 28;205(2):154-62. doi: 10.1016/j.toxlet.2011.05.1036. Epub 2011 May 27. PubMed PMID: 21641977.

12: Garrison AW, Avants JK, Jones WJ. Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk. Environ Sci Technol. 2011 Mar 15;45(6):2186-93. doi: 10.1021/es103430s. Epub 2011 Feb 22. PubMed PMID: 21341686.

13: Zhang G, Sun Q, Hou Y, Hong Z, Zhang J, Zhao L, Zhang H, Chai Y. New mathematic model for predicting chiral separation using molecular docking: mechanism of chiral recognition of triadimenol analogues. J Sep Sci. 2009 Jul;32(14):2401-7. doi: 10.1002/jssc.200900012. PubMed PMID: 19557809.

14: Dong F, Liu X, Zheng Y, Cao Q, Li C. Stereoselective degradation of fungicide triadimenol in cucumber plants. Chirality. 2010 Feb;22(2):292-8. doi: 10.1002/chir.20715. PubMed PMID: 19496157.

15: Shen W, Lin H, Zhao Z, Ding T, Xu J, Shen C. [Determination of triadimenol residue in foods with dispersive solid phase extraction cleanup by gas chromatography-negative chemical ionization mass spectrometry]. Se Pu. 2008 Jul;26(4):515-8. Chinese. PubMed PMID: 18959253.

16: Kenneke JF, Mazur CS, Ritger SE, Sack TJ. Mechanistic investigation of the noncytochrome P450-mediated metabolism of triadimefon to triadimenol in hepatic microsomes. Chem Res Toxicol. 2008 Oct;21(10):1997-2004. doi: 10.1021/tx800211t. Epub 2008 Sep 3. PubMed PMID: 18763812.

17: Du F, Luo X, Jiang G, Hou S, Liu G, Ren L, Zhang L, Huang Q, Jie N. Determination of triadimenol based on the quenching effect on resonance light scattering from the triadimenol-deoxyribonucleic acid-hydrochloric acid system. Anal Bioanal Chem. 2007 May;388(2):489-93. Epub 2007 Mar 22. PubMed PMID: 17377777.

18: Groppelli S, Pennati R, De Bernardi F, Menegola E, Giavini E, Sotgia C. Teratogenic effects of two antifungal triazoles, triadimefon and triadimenol, on Xenopus laevis development: craniofacial defects. Aquat Toxicol. 2005 Jul 30;73(4):370-81. PubMed PMID: 15992940.

19: Jie N, Hou S, Du F, Zhang C, Qin G. The determination of deoxyribonucleic acids with triadimenol based on the enhancement of resonance light scattering. Nucleosides Nucleotides Nucleic Acids. 2004;23(4):725-34. PubMed PMID: 15200034.

20: Iesce MR, Graziano ML, Cermola F, Montella S, di Gioia L, Stasio C. Effects of sensitizers on the photodegradation of the systemic fungicide triadimenol. Chemosphere. 2003 Apr;51(2):163-6. PubMed PMID: 12586149.